molecular formula C2H6N6 B3053907 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine CAS No. 56929-46-5

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine

Cat. No.: B3053907
CAS No.: 56929-46-5
M. Wt: 114.11 g/mol
InChI Key: XDRVUNRVCIYLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine: is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Post-synthesis purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new materials with specific electronic and optical properties .

Biology: In biological research, this compound is explored for its potential as a bioorthogonal reagent. Its ability to participate in click chemistry reactions makes it useful for labeling and tracking biomolecules in living systems .

Medicine: The compound’s derivatives are investigated for their potential as anticancer agents. Some studies have shown that certain tetrazine derivatives exhibit cytotoxic activity against cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and sensors. Its incorporation into materials can enhance their stability and functionality .

Mechanism of Action

The mechanism by which 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine exerts its effects is primarily through its ability to participate in cycloaddition reactions. These reactions involve the formation of new chemical bonds, leading to the creation of more complex structures. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms in its ring structure, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

  • 3,6-Diphenyl-1,2,4,5-tetrazine
  • 3,6-Dimethyl-1,2,4,5-tetrazine
  • 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

Comparison: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of amino groups. This makes it more reactive in certain chemical reactions compared to its analogs. For example, 3,6-Diphenyl-1,2,4,5-tetrazine has bulky phenyl groups that can hinder its reactivity, while 3,6-Dimethyl-1,2,4,5-tetrazine has methyl groups that influence its electronic properties differently .

Biological Activity

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine) is a nitrogen-rich heterocyclic compound notable for its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on a review of recent literature.

Chemical Structure and Properties

The compound features a unique tetrazine ring structure characterized by the presence of two amino groups at positions 3 and 6. This configuration enhances its reactivity and biological interactions. The molecular formula is C2H6N6C_2H_6N_6 with a molecular weight of approximately 150.57 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • In vitro studies demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation by affecting specific metabolic pathways. Notably:

  • Cell viability assays indicated that derivatives of this compound could reduce the growth of certain cancer cell lines by inducing apoptosis .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • The amino groups play a crucial role in binding to enzymes or receptors involved in microbial growth and cancer cell survival.
  • Its structural similarity to other bioactive compounds suggests that it may act on similar targets within biological systems .

Synthesis Methods

Various methods have been developed for synthesizing this compound:

  • Cyclization of Nitriles : This method involves the cyclization of two nitrile molecules to form a tetrazine precursor.
  • Hydrazine Reaction with Diketones : Another approach utilizes the reaction of hydrazine with diketones to yield the desired tetrazine structure .

These methods allow for the production of the compound with varying yields and purities depending on reaction conditions.

Applications

The versatility of this compound extends beyond its biological activities:

  • Research Applications : It serves as a building block for synthesizing more complex nitrogen-rich compounds used in various biochemical research contexts.
  • Material Science : The compound is also explored for applications in developing advanced materials such as metal-organic frameworks (MOFs) and sensors due to its unique chemical properties .

Comparative Analysis with Similar Compounds

To understand its uniqueness better, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaUnique Features
1,2-DihydrotetrazineC2H4N4Lacks amino groups; less reactive
3-Amino-1H-tetrazoleC2H3N5Contains one amino group; different reactivity
5-Amino-1H-tetrazoleC2H3N5Similar structure but different position

The dual amino substitutions at positions 3 and 6 provide this compound with distinct reactivity compared to its analogs .

Properties

IUPAC Name

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-1-5-7-2(4)8-6-1/h(H3,3,5,6)(H3,4,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVUNRVCIYLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=NN1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310751
Record name 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56929-46-5
Record name NSC231547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Reactant of Route 2
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Reactant of Route 3
Reactant of Route 3
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Reactant of Route 4
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Reactant of Route 5
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Reactant of Route 6
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.